(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid
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Overview
Description
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the piperidine ring. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
- (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride
Uniqueness
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid is a bicyclic compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with:
- An ethyl substituent at the 2-position.
- A ketone functional group at the 6-position.
- A carboxylic acid group at the 4-position.
This unique configuration contributes to its ability to interact with biological macromolecules effectively, enhancing its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes such as protein kinases, which play critical roles in signaling pathways associated with cancer and other diseases.
- Anticancer Activity : Studies suggest that compounds structurally similar to this compound may exhibit cytotoxic effects against various cancer cell lines . For example, the compound's interaction with biological targets can lead to apoptosis in cancer cells.
The mechanism of action involves:
- Targeting Protein Kinases : By inhibiting specific kinases, the compound may disrupt signaling pathways essential for cancer cell proliferation.
- Interference with Cellular Processes : The compound may interact with receptors or enzymes critical for cellular functions, leading to altered metabolic processes in target cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. For example, an MTT assay showed inhibition rates exceeding 90% at specific concentrations .
Compound Cell Line IC50 (µM) This compound HL-60 28.0 Doxorubicin (control) HL-60 0.5 - Comparative Studies : When compared to structurally similar compounds, this compound demonstrated enhanced potency due to its unique structural features.
- Synthetic Routes and Modifications : Various synthetic strategies have been developed to enhance the yield and purity of this compound while maintaining its stereochemical integrity. These modifications are essential for optimizing its biological activity.
Applications and Future Directions
The potential applications of this compound extend beyond oncology:
- Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties that warrant further exploration.
- Drug Development : Given its ability to inhibit key enzymes involved in disease pathways, this compound could serve as a lead for developing new therapeutics targeting various conditions.
Properties
IUPAC Name |
(2R,4S)-2-ethyl-6-oxopiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNXODZAAVYAP-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.